molecular formula C10H8INO B11839276 4-(Iodomethyl)-2-phenyloxazole CAS No. 33162-08-2

4-(Iodomethyl)-2-phenyloxazole

Cat. No.: B11839276
CAS No.: 33162-08-2
M. Wt: 285.08 g/mol
InChI Key: AUXXYEOGNXWTJT-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2-phenyloxazole is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodomethyl group and a phenyl group attached to the oxazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2-phenyloxazole typically involves the iodination of a precursor compound. One common method is the reaction of 2-phenyloxazole with iodomethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom with an iodomethyl group.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)-2-phenyloxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted oxazoles.

    Reduction: Methyl-substituted oxazoles.

Scientific Research Applications

4-(Iodomethyl)-2-phenyloxazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2-phenyloxazole depends on the specific chemical reactions it undergoes. In oxidation reactions, the iodomethyl group is converted to a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-2-phenyloxazole
  • 4-(Bromomethyl)-2-phenyloxazole
  • 4-(Methyl)-2-phenyloxazole

Comparison: 4-(Iodomethyl)-2-phenyloxazole is unique due to the presence of the iodomethyl group, which is more reactive than the chloromethyl or bromomethyl groups. This increased reactivity makes it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.

Properties

CAS No.

33162-08-2

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

4-(iodomethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8INO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

AUXXYEOGNXWTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CI

Origin of Product

United States

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